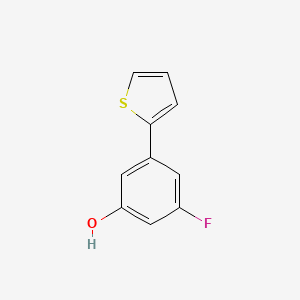3-Fluoro-5-(thiophen-2-YL)phenol
CAS No.: 187392-82-1
Cat. No.: VC11680234
Molecular Formula: C10H7FOS
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 187392-82-1 |
|---|---|
| Molecular Formula | C10H7FOS |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 3-fluoro-5-thiophen-2-ylphenol |
| Standard InChI | InChI=1S/C10H7FOS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6,12H |
| Standard InChI Key | JGZPPDBOOVHTLL-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC(=CC(=C2)F)O |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=CC(=C2)F)O |
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-fluoro-5-thiophen-2-ylphenol, reflects its biphenyl architecture: a phenol ring substituted at the 3-position with fluorine and at the 5-position with a thiophen-2-yl group. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇FOS |
| Molecular Weight | 194.23 g/mol |
| SMILES | C1=CSC(=C1)C2=CC(=CC(=C2)F)O |
| InChIKey | JGZPPDBOOVHTLL-UHFFFAOYSA-N |
| Topological Polar Surface Area | 41.1 Ų (estimated) |
The fluorine atom induces electron-withdrawing effects, potentially enhancing metabolic stability and modulating intermolecular interactions. Meanwhile, the thiophene moiety contributes π-conjugation and sulfur-based reactivity .
Synthetic Methodologies
Cross-Coupling Strategies
Though no explicit synthesis of 3-fluoro-5-(thiophen-2-YL)phenol is documented, analogous fluorothiophenyl compounds are prepared via palladium-catalyzed cross-couplings. For instance, Fujita et al. demonstrated AlCl₃-mediated C–F/C–H coupling of 2-fluorobenzofurans with arenes to yield 2-arylbenzofurans . Adapting this protocol, 2-fluorophenol derivatives could couple with thiophene boronic acids under Suzuki–Miyaura conditions.
Direct Arylation
Copper or palladium catalysts enable direct arylation of fluorophenols with thiophene precursors. A study on 2-fluoro-5-(thiophen-2-yl)pyridine synthesis employed dichloromethane and AlCl₃ to facilitate coupling between fluorinated heterocycles and thiophene . Similar conditions may apply to the phenolic analog, though steric hindrance from the hydroxyl group necessitates optimized reaction temperatures (-20°C to room temperature) .
Physicochemical and Computational Properties
Hydrogen-Bonding Capacity
Research Gaps and Future Directions
-
Synthetic Optimization: Current methods for analogous compounds rely on AlCl₃ or Pd catalysts . Future work should explore greener alternatives (e.g., photocatalytic C–H activation) and characterize reaction kinetics.
-
Biological Profiling: No data exist on this compound’s antimicrobial, anticancer, or enzymatic activities. High-throughput screening against viral proteases or kinases is warranted.
-
Material Characterization: Thin-film morphology, conductivity, and thermal stability remain unstudied. Computational modeling (e.g., DFT) could predict optoelectronic properties.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume